

An In-depth Technical Guide to 3-Fluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Fluoro-4-methoxybenzoic acid

Cat. No.: B1301040

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CAS Number: 403-20-3

This technical guide provides a comprehensive overview of **3-Fluoro-4-methoxybenzoic acid**, a key fluorinated building block in medicinal chemistry and drug development. It is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis. This document details the compound's physicochemical properties, synthesis, biological applications, and relevant experimental protocols.

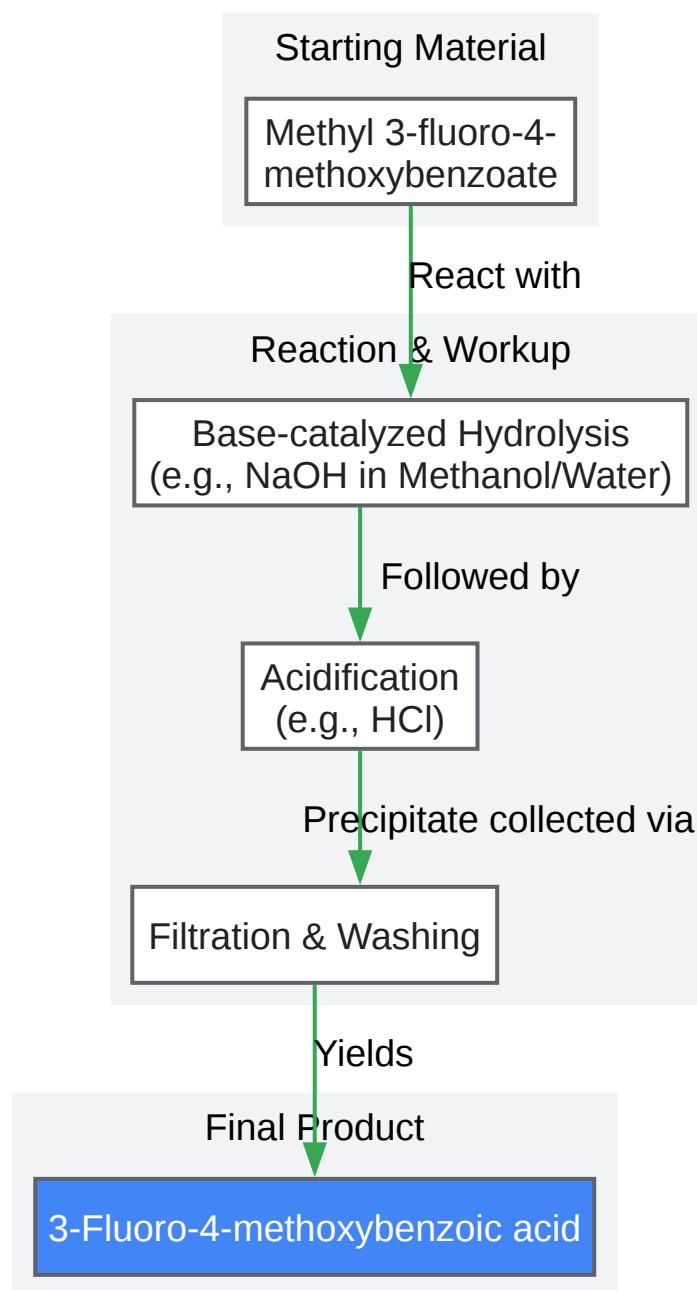
Physicochemical Properties

3-Fluoro-4-methoxybenzoic acid is a solid, dipolar molecule whose unique substitution pattern, featuring both a fluorine atom and a methoxy group on the benzoic acid core, makes it a versatile intermediate.^{[1][2][3]} Its key physical and chemical properties are summarized below.

Property	Value	Source
CAS Number	403-20-3	[4]
Molecular Formula	C ₈ H ₇ FO ₃	[4]
Molecular Weight	170.14 g/mol	
Melting Point	211-213 °C	[4] [5]
Boiling Point	286.4 ± 20.0 °C at 760 mmHg	[4]
Density	1.3 ± 0.1 g/cm ³	[4]
Flash Point	127.0 ± 21.8 °C	[4]
PSA (Polar Surface Area)	46.53 Å ²	[4]
LogP	2.18	[4]
Form	Solid / Powder	[2]
InChI Key	HYNNNQDQEORWEU- UHFFFAOYSA-N	
SMILES	COc1ccc(cc1F)C(O)=O	

Synthesis and Reactivity

While specific, detailed synthesis routes for **3-Fluoro-4-methoxybenzoic acid** are not extensively published in the provided results, a common final step in the synthesis of benzoic acids involves the hydrolysis of a corresponding ester. The following workflow illustrates a general procedure.



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Caption: General workflow for the synthesis of **3-Fluoro-4-methoxybenzoic acid** via ester hydrolysis.

The reactivity of **3-Fluoro-4-methoxybenzoic acid** is centered on its carboxylic acid group.^[6] It can be readily converted into a more reactive acyl chloride form using reagents like thionyl chloride, which then serves as a precursor for Friedel-Crafts acylation reactions.^[6] The

presence of the fluoride substituent also allows for potential nucleophilic aromatic substitution reactions.[6]

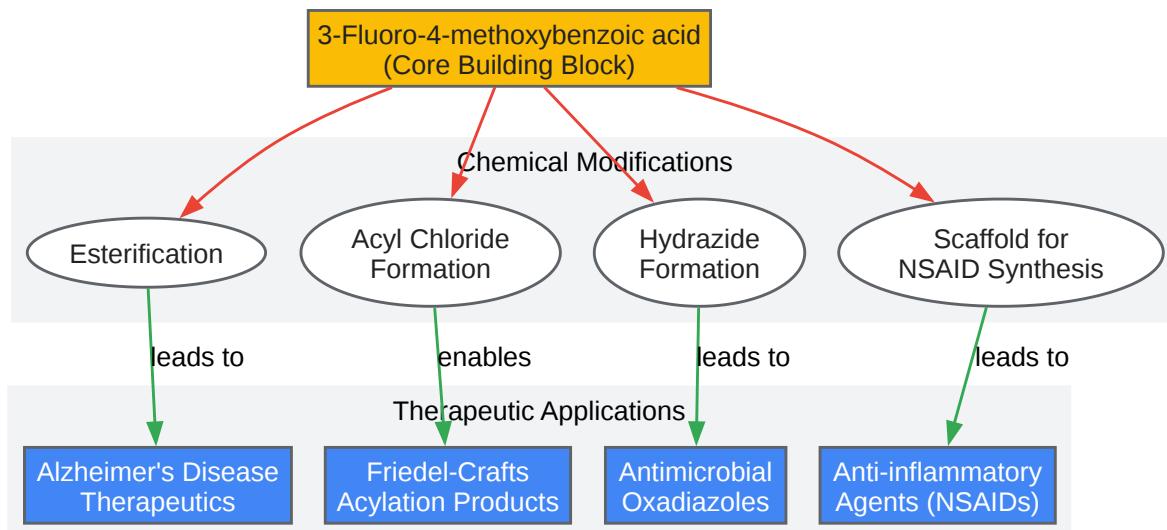
Biological Activity and Applications

3-Fluoro-4-methoxybenzoic acid is a highly sought-after intermediate in the pharmaceutical industry due to its utility as a scaffold for a diverse range of therapeutic agents.[1] Its structural motifs are found in various classes of drugs.

Key application areas include:

- **Anti-inflammatory Drugs:** It is a crucial building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) used to manage pain, fever, and inflammation.[1]
- **Neurodegenerative Disease:** The compound is used in the synthesis of potential treatments for Alzheimer's disease through Fischer esterification to produce esters with a ligustrazine moiety.[6]
- **Antimicrobial Agents:** It can be modified into a hydrazide, which is a precursor for synthesizing 1,3,4-oxadiazole derivatives that have shown antimicrobial applications.[6]
- **Antiviral and Antifungal Agents:** Its derivatives have been explored for the development of new antiviral and antifungal compounds, highlighting its broad therapeutic potential.[1]

The following diagram illustrates the role of **3-Fluoro-4-methoxybenzoic acid** as a versatile precursor in drug development.

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Caption: Versatility of **3-Fluoro-4-methoxybenzoic acid** as a precursor in drug development.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of **3-Fluoro-4-methoxybenzoic acid** in synthesis. The following are representative protocols based on published methods for its use and the synthesis of related compounds.

Experimental Protocol 1: Demethylation to Synthesize 3-Fluoro-4-hydroxybenzoic acid

This protocol describes the conversion of **3-Fluoro-4-methoxybenzoic acid** to 3-Fluoro-4-hydroxybenzoic acid, a common transformation in medicinal chemistry. The procedure is adapted from a published synthesis.^[7]

Materials:

- **3-Fluoro-4-methoxybenzoic acid** (98.8 g)

- Concentrated hydrobromic acid (HBr) solution (215 ml)
- Acetic acid (215 ml)
- Water
- Standard laboratory glassware for reflux and filtration

Procedure:

- Combine 98.8 g of **3-Fluoro-4-methoxybenzoic acid**, 215 ml of concentrated HBr, and 215 ml of acetic acid in a round-bottom flask equipped with a reflux condenser.
- Heat the mixture to reflux with stirring and maintain for 34 hours.
- After the reflux period, cool the reaction mixture using a water bath.
- A precipitate will form. Collect the crude crystal product by filtration.
- Wash the collected solid with water.
- For further purification, recrystallize the product from water to obtain the final 3-Fluoro-4-hydroxybenzoic acid.

Experimental Protocol 2: General Procedure for Conversion to 3-Fluoro-4-methoxybenzoyl chloride

This protocol outlines the conversion of the carboxylic acid to a more reactive acyl chloride, a key step for subsequent reactions like Friedel-Crafts acylation, as mentioned in the literature.[\[6\]](#)

Materials:

- **3-Fluoro-4-methoxybenzoic acid**
- Thionyl chloride (SOCl_2)
- Anhydrous solvent (e.g., Dichloromethane or Toluene)

- A catalytic amount of Dimethylformamide (DMF)
- Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

- In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend **3-Fluoro-4-methoxybenzoic acid** in the anhydrous solvent.
- Add a catalytic amount of DMF (1-2 drops).
- Slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride to the suspension at room temperature with stirring.
- Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress (e.g., by observing the cessation of gas evolution).
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
- The resulting crude 3-Fluoro-4-methoxybenzoyl chloride can be purified by distillation under reduced pressure or used directly in the next synthetic step.

Experimental Protocol 3: General Procedure for Hydrolysis of Methyl 3-fluoro-4-methoxybenzoate

This protocol is adapted from the synthesis of an isomer and represents a plausible final step for producing **3-Fluoro-4-methoxybenzoic acid** from its methyl ester.[\[8\]](#)

Materials:

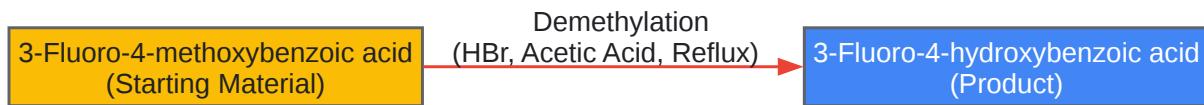
- Methyl 3-fluoro-4-methoxybenzoate
- Methanol (MeOH)
- Sodium hydroxide (NaOH)

- Water
- 1N Hydrochloric acid (HCl)

Procedure:

- Dissolve the starting ester, Methyl 3-fluoro-4-methoxybenzoate, in methanol.
- Prepare a solution of sodium hydroxide in water and add it to the methanolic solution of the ester.
- Stir the reaction mixture at room temperature for approximately 4 hours, or until the reaction is complete (monitor by TLC).
- Remove the methanol by distillation under reduced pressure.
- Dissolve the remaining residue in water.
- Adjust the pH of the aqueous solution to approximately 4 using 1N HCl, which will cause the product to precipitate.
- Collect the precipitated solid by filtration.
- Wash the solid product thoroughly with water (e.g., 3 x 50 mL).
- Dry the solid to yield **3-Fluoro-4-methoxybenzoic acid**.

The diagram below outlines the logical relationship in the demethylation reaction described in Protocol 1.



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Caption: Reaction scheme for the demethylation of **3-Fluoro-4-methoxybenzoic acid**.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Fluoro-4-methoxybenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1301040#3-fluoro-4-methoxybenzoic-acid-cas-number-403-20-3>

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